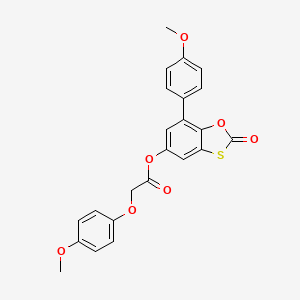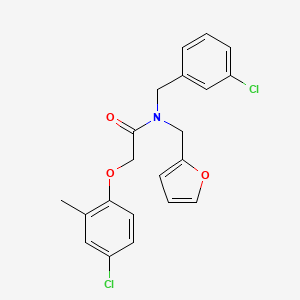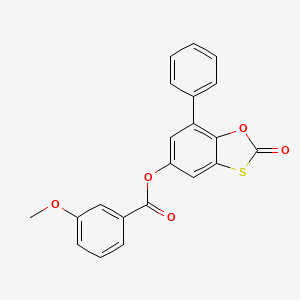![molecular formula C24H25N3O5 B11412424 N-(1,3-benzodioxol-5-yl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide](/img/structure/B11412424.png)
N-(1,3-benzodioxol-5-yl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(4-METHOXYPHENYL)-2-OXO-1,4-DIAZASPIRO[45]DEC-3-EN-1-YL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a spirocyclic diazaspirodecane system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(4-METHOXYPHENYL)-2-OXO-1,4-DIAZASPIRO[4.5]DEC-3-EN-1-YL]ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base.
Construction of the Spirocyclic System: This involves the cyclization of a suitable precursor, such as a diazabicyclo compound, under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the benzodioxole moiety with the spirocyclic system using reagents like acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(4-METHOXYPHENYL)-2-OXO-1,4-DIAZASPIRO[4.5]DEC-3-EN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzodioxole or spirocyclic moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(4-METHOXYPHENYL)-2-OXO-1,4-DIAZASPIRO[4.5]DEC-3-EN-1-YL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in drug discovery due to its unique structure and potential biological activity.
Material Science: Application in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(4-METHOXYPHENYL)-2-OXO-1,4-DIAZASPIRO[4.5]DEC-3-EN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways and molecular interactions would depend on the specific biological context and the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-BENZODIOXOL-5-YL)-4-HYDROXYBENZAMIDE: Shares the benzodioxole moiety but differs in the functional groups attached to the core structure.
N-(2H-1,3-BENZODIOXOL-5-YL)-4-BROMOBENZAMIDE: Similar core structure with a bromine substituent.
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(4-METHOXYPHENYL)-2-OXO-1,4-DIAZASPIRO[4.5]DEC-3-EN-1-YL]ACETAMIDE is unique due to its spirocyclic diazaspirodecane system, which imparts distinct chemical and biological properties compared to other benzodioxole derivatives.
Properties
Molecular Formula |
C24H25N3O5 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]acetamide |
InChI |
InChI=1S/C24H25N3O5/c1-30-18-8-5-16(6-9-18)22-23(29)27(24(26-22)11-3-2-4-12-24)14-21(28)25-17-7-10-19-20(13-17)32-15-31-19/h5-10,13H,2-4,11-12,14-15H2,1H3,(H,25,28) |
InChI Key |
RWJWRGHYFGGBQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3(CCCCC3)N(C2=O)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2-methoxyphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11412343.png)


![2-(6-methyl-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11412360.png)
![6-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11412376.png)

![Diethyl [5-(benzylamino)-2-(furan-2-yl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11412388.png)
![2-methyl-N-(2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B11412392.png)
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11412402.png)

![3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-propoxybenzamide](/img/structure/B11412408.png)
![1-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11412413.png)
![1-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11412418.png)
